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Compound of Interest

Compound Name: 3-Fluorobenzamide

Cat. No.: B1676559 Get Quote

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction
3-Fluorobenzamide (C₇H₆FNO, CAS No. 455-37-8) is a valuable building block in medicinal

chemistry and drug discovery, frequently incorporated into molecules with diverse biological

activities. Its structural integrity and purity are paramount for reproducible and reliable research

outcomes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the

unambiguous identification and characterization of this compound. This technical guide offers a

detailed exploration of the spectroscopic data of 3-Fluorobenzamide, providing insights into

the interpretation of its spectral features and outlining the experimental protocols for data

acquisition.

Molecular Structure and Key Features
Understanding the molecular architecture of 3-Fluorobenzamide is fundamental to interpreting

its spectroscopic data. The molecule consists of a benzene ring substituted with a fluorine atom

at the meta-position (C3) and a primary amide group (-CONH₂) at the C1 position. The

electronegativity of the fluorine atom and the electronic effects of the amide group significantly

influence the chemical environment of the protons and carbon atoms, giving rise to a unique

and predictable spectroscopic fingerprint.
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Caption: Molecular Structure of 3-Fluorobenzamide

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of

organic molecules.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Fluorobenzamide provides detailed information about the

chemical environment, connectivity, and number of different types of protons in the molecule.

Experimental Protocol:

A proton NMR spectrum of 3-Fluorobenzamide can be acquired by dissolving approximately

5-10 mg of the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide

(DMSO-d₆), in a standard 5 mm NMR tube. The spectrum is then recorded on a spectrometer

operating at a frequency of 400 MHz or higher.

Caption: Workflow for ¹H NMR Analysis.

Data Interpretation:

The ¹H NMR spectrum of 3-Fluorobenzamide in DMSO-d₆ exhibits distinct signals

corresponding to the aromatic protons and the amide protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.05 s 1H Amide (-NHa)

7.72 d, J = 7.7 Hz 1H Ar-H

7.67 d, J = 9.2 Hz 1H Ar-H

7.53 - 7.48 m 2H Ar-H, Amide (-NHb)

7.37 t, J = 8.3 Hz 1H Ar-H
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Data sourced from a supplementary information file from a Royal Society of Chemistry

publication.[1]

The two amide protons often appear as separate broad singlets due to restricted rotation

around the C-N bond. The aromatic region displays a complex pattern of multiplets due to the

coupling between the protons and the fluorine atom.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the

same sample solution. A proton-decoupled sequence is commonly used to simplify the

spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum of 3-Fluorobenzamide in DMSO-d₆ shows seven distinct signals,

corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment

166.5 C=O

163.2 C-F

136.8 Ar-C

130.3 Ar-CH

123.6 Ar-CH

118.0 Ar-CH

114.1 Ar-CH
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Data sourced from a supplementary information file from a Royal Society of Chemistry

publication.[1]

The carbonyl carbon (C=O) appears at the most downfield chemical shift due to its deshielded

environment. The carbon directly attached to the fluorine atom (C-F) also shows a

characteristic downfield shift and may exhibit coupling with the fluorine atom.

II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum of solid 3-Fluorobenzamide can be obtained using the Attenuated Total

Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the

ATR crystal, and the spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can

be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin,

transparent disk.

Caption: Workflow for FT-IR Analysis.

Data Interpretation:

The IR spectrum of 3-Fluorobenzamide displays characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretching (asymmetric

and symmetric)

3100 - 3000 Medium Aromatic C-H stretching

1680 - 1640 Strong C=O stretching (Amide I band)

1620 - 1580 Medium N-H bending (Amide II band)

1600, 1480 Medium Aromatic C=C stretching

1300 - 1100 Strong C-N stretching

1250 - 1000 Strong C-F stretching

The N-H stretching vibrations of the primary amide typically appear as two distinct peaks in the

3400-3200 cm⁻¹ region. The strong absorption in the 1680-1640 cm⁻¹ range is a hallmark of

the carbonyl group (Amide I band). The presence of a strong C-F stretching band confirms the

fluorination of the aromatic ring.

III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum of 3-Fluorobenzamide can be obtained using an electron ionization (EI)

source coupled with a mass analyzer. A small amount of the sample is introduced into the

instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting

ions are then separated based on their mass-to-charge ratio (m/z).

Caption: Workflow for Mass Spectrometry Analysis.

Data Interpretation:

The mass spectrum of 3-Fluorobenzamide provides valuable structural information through its

molecular ion peak and fragmentation pattern.
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Molecular Ion Peak ([M]⁺˙): The molecular ion peak is observed at an m/z of 139, which

corresponds to the molecular weight of 3-Fluorobenzamide (C₇H₆FNO).[2]

Key Fragment Ions: The fragmentation of the molecular ion leads to the formation of several

characteristic fragment ions.

m/z Ion Structure Proposed Fragmentation

123 [FC₆H₄CO]⁺ Loss of NH₂ radical

95 [C₆H₄F]⁺
Loss of CO from the benzoyl

cation

75 [C₅H₄F]⁺
Further fragmentation of the

fluorophenyl cation

The most abundant fragment is often the 3-fluorobenzoyl cation at m/z 123, formed by the loss

of the amino radical (•NH₂). Subsequent loss of a neutral carbon monoxide (CO) molecule from

this cation results in the formation of the fluorophenyl cation at m/z 95.

[C₇H₆FNO]⁺˙
m/z = 139

[FC₆H₄CO]⁺
m/z = 123

- •NH₂ [C₆H₄F]⁺
m/z = 95

- CO

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway of 3-Fluorobenzamide.

Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive analytical

workflow for the structural elucidation and purity assessment of 3-Fluorobenzamide. The

characteristic chemical shifts in ¹H and ¹³C NMR, the specific absorption bands in the IR

spectrum, and the predictable fragmentation pattern in the mass spectrum collectively form a

unique spectroscopic signature for this important molecule. This guide serves as a valuable

resource for scientists engaged in the synthesis, analysis, and application of 3-
Fluorobenzamide, ensuring the quality and integrity of their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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